Hexadecyl 2,3-bis(dodecyloxy)propanoate
Description
Hexadecyl 2,3-bis(dodecyloxy)propanoate is a synthetic ester derivative characterized by a central propane backbone substituted with two dodecyloxy (C₁₂H₂₅O-) groups at positions 2 and 2. The terminal carboxylic acid group is esterified with a hexadecyl (C₁₆H₃₃-) chain. This molecular architecture confers high lipophilicity, making it suitable for applications in surfactants, lipid-based drug delivery systems, or as a stabilizing agent in polymers. The compound’s long alkyl chains enhance solubility in nonpolar media, while the ether and ester linkages contribute to its hydrolytic stability compared to simpler esters .
Properties
CAS No. |
64713-55-9 |
|---|---|
Molecular Formula |
C43H86O4 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
hexadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C43H86O4/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-47-43(44)42(46-39-36-33-30-27-21-18-15-12-9-6-3)41-45-38-35-32-29-26-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |
InChI Key |
ZOSFDDWSDKJHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexadecanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base, such as sodium hydroxide (NaOH), to yield the carboxylate salt and alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Hydrolysis: Hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Hexadecanol and 2,3-bis(dodecyloxy)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Hexadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products, where it acts as an emollient and skin-conditioning agent.
Mechanism of Action
The mechanism of action of Hexadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Nonyl 2,3-bis(dodecyloxy)propanoate (CAS 64713-49-1)
- Molecular Formula : C₃₆H₇₂O₄
- Molecular Weight : 568.95 g/mol
- Structure: Differs from the target compound by the ester group (nonyl, C₉H₁₉- vs. hexadecyl, C₁₆H₃₃-).
- Applications may favor emulsifiers requiring intermediate hydrophobicity, unlike the target compound’s dominance in highly nonpolar systems.
- Reference :
2,6-Diamino-N-[2,3-bis(dodecyloxy)propyl]hexanamide (CAS 396728-11-3)
- Molecular Formula : C₃₃H₆₉N₃O₃
- Molecular Weight : 555.92 g/mol
- Structure: Replaces the ester group with an amide and introduces amino groups on the hexanamide backbone.
- Key Differences: Amide bonds increase hydrolytic stability and hydrogen-bonding capacity, making it suitable for biomedical applications (e.g., lipid nanoparticles for nucleic acid delivery). Lower molecular weight and polar amino groups enhance water dispersibility compared to the purely lipophilic target compound.
- Reference :
[(Z)-Octadec-9-enyl] (2R)-2,3-dihydroxypropanoate
- Molecular Formula : C₂₁H₄₀O₄
- Molecular Weight : 356.54 g/mol
- Structure : Features an unsaturated (Z)-octadecenyl ester and hydroxyl groups instead of dodecyloxy substituents.
- Key Differences :
- Unsaturation introduces a kinked geometry, reducing packing efficiency and lowering melting point.
- Hydroxyl groups increase polarity, enabling applications in cosmetic formulations requiring moderate lipid solubility.
- Stereochemistry (R-configuration) may influence biological activity, unlike the target compound’s lack of chiral centers.
- Reference :
3-Hydroxy-2,2-bis(hydroxymethyl)propyl docosanoate (CAS 53161-46-9)
- Molecular Formula: Not explicitly provided, but docosanoate (C₂₂H₄₃O₂) suggests a larger ester group than the target compound.
- Structure: Combines a docosanoate ester with a polyol (triol) backbone.
- Key Differences: Extended docosanoate chain increases hydrophobicity beyond the target compound’s hexadecyl group. Multiple hydroxyl groups enable hydrogen bonding, enhancing compatibility with hydrophilic matrices (e.g., controlled-release coatings).
- Reference :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Hexadecyl 2,3-bis(dodecyloxy)propanoate | C₄₃H₈₆O₄* | ~695.15* | Ether, ester | Surfactants, lipid carriers |
| Nonyl 2,3-bis(dodecyloxy)propanoate | C₃₆H₇₂O₄ | 568.95 | Ether, ester | Emulsifiers |
| 2,6-Diamino-N-[2,3-bis(dodecyloxy)propyl]hexanamide | C₃₃H₆₉N₃O₃ | 555.92 | Ether, amide, amine | Drug delivery systems |
| [(Z)-Octadec-9-enyl] (2R)-2,3-dihydroxypropanoate | C₂₁H₄₀O₄ | 356.54 | Unsaturated ester, hydroxyl | Cosmetics, lubricants |
| 3-Hydroxy-2,2-bis(hydroxymethyl)propyl docosanoate | Not specified | >600 (estimated) | Ester, polyol | Polymer coatings |
*Calculated based on structural analogy to CAS 64713-49-1 .
Key Findings
Chain Length and Lipophilicity: Longer alkyl chains (e.g., hexadecyl vs. nonyl) enhance lipid solubility but reduce compatibility with polar solvents.
Functional Group Impact : Amides (CAS 396728-11-3) improve hydrolytic stability over esters, favoring biomedical uses .
Stereochemical Influence : Chiral centers (e.g., in [(Z)-octadec-9-enyl] derivative) may dictate biological interactions absent in the target compound .
Hybrid Structures: Compounds with mixed polar/nonpolar groups (e.g., hydroxyls in docosanoate derivatives) bridge solubility gaps for specialized formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
